(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate (S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 139492-22-1
VCID: VC0049794
InChI: InChI=1S/C27H34N2O5/c1-3-33-26(31)23(17-16-21-11-6-4-7-12-21)28-20(2)25(30)29-18-10-15-24(29)27(32)34-19-22-13-8-5-9-14-22/h4-9,11-14,20,23-24,28H,3,10,15-19H2,1-2H3/t20-,23+,24-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3
Molecular Formula: C27H34N2O5
Molecular Weight: 466.578

(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate

CAS No.: 139492-22-1

Cat. No.: VC0049794

Molecular Formula: C27H34N2O5

Molecular Weight: 466.578

* For research use only. Not for human or veterinary use.

(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate - 139492-22-1

Specification

CAS No. 139492-22-1
Molecular Formula C27H34N2O5
Molecular Weight 466.578
IUPAC Name benzyl (2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C27H34N2O5/c1-3-33-26(31)23(17-16-21-11-6-4-7-12-21)28-20(2)25(30)29-18-10-15-24(29)27(32)34-19-22-13-8-5-9-14-22/h4-9,11-14,20,23-24,28H,3,10,15-19H2,1-2H3/t20-,23+,24-/m0/s1
Standard InChI Key MZFVAAUZTGRTKL-ZTCOLXNVSA-N
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Properties

(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate is a complex organic compound with stereochemical specificity indicated by the (S) and (R) designations, denoting the absolute configuration at specific chiral centers. The available data regarding this compound indicates it has the following properties:

PropertyValue
CAS Number139492-22-1
Molecular FormulaC₂₇H₃₄N₂O₅
Molecular Weight466.6 g/mol
Chemical StructureContains benzyl ester, pyrrolidine ring, amino group, ethoxy carbonyl moiety, and phenyl group
Stereochemistry(S) configuration at two centers, (R) at one center

The compound possesses multiple functional groups, including an ester (both benzyl and ethyl), a secondary amine, an amide, and aromatic rings, contributing to its complex chemical behavior and potential pharmaceutical activity .

Structural Relationship to ACE Inhibitors

Comparison with Enalapril and Its Derivatives

The target compound appears to be structurally related to established ACE inhibitors, particularly enalapril. Examining the structures reveals the following relationships:

CompoundStructural FeaturesFunction
(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylateContains benzyl ester protecting group on the pyrrolidine carboxylic acidLikely synthetic intermediate
EnalaprilContains ethyl ester (prodrug form)Prodrug requiring in vivo activation
EnalaprilatContains free carboxylic acidActive ACE inhibitor

Enalapril, known chemically as 1-(2-(1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)pyrrolidine-2-carboxylic acid, functions as a prodrug that is hydrolyzed in vivo to enalaprilat, the active ACE inhibitor . The target compound of our analysis contains a benzyl ester protecting group on the pyrrolidine-2-carboxylate moiety, suggesting it may serve as a protected synthetic intermediate in the preparation of ACE inhibitors.

Structural Components and Their Significance

The molecule contains several key structural elements that contribute to its likely function:

  • Pyrrolidine-2-carboxylate core - essential for ACE inhibitory activity

  • Benzyl ester group - likely serving as a protecting group for the carboxylic acid

  • Propanoyl linker - maintains proper spatial orientation of functional groups

  • Phenylbutyl side chain - contributes to binding affinity to the ACE active site

  • Ethoxy carbonyl group - another ester functionality that would be hydrolyzed in vivo

Synthesis and Preparation Methods

Protection-Deprotection Strategy

The presence of the benzyl ester group suggests this compound employs a protection-deprotection strategy common in peptide and pharmaceutical synthesis. The benzyl group can be selectively removed via catalytic hydrogenation under mild conditions, revealing the free carboxylic acid necessary for biological activity .

Relationship to Pharmaceutical ACE Inhibitors

Comparison with Established ACE Inhibitors

The compound shares significant structural similarities with several established ACE inhibitors, particularly those containing the pyrrolidine-2-carboxylic acid moiety:

ACE InhibitorKey Structural Differences from Target Compound
EnalaprilContains ethyl ester instead of benzyl ester
LisinoprilContains lysine-like side chain and free carboxylic acid
RamiprilContains a fused bicyclic ring system instead of simple pyrrolidine
QuinaprilContains tetrahydroisoquinoline ring system
TrandolaprilContains octahydroindole ring system

Each of these compounds functions through a similar mechanism of action, inhibiting angiotensin-converting enzyme to prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .

Chemical Reactivity and Stability

The compound possesses several reactive functional groups that determine its chemical behavior:

  • The benzyl ester is susceptible to hydrogenolysis or hydrogenation, which would cleave the benzyl group

  • The ethyl ester can undergo hydrolysis under basic or acidic conditions

  • The secondary amine can participate in nucleophilic reactions

  • The amide bond is relatively stable but can be hydrolyzed under harsh conditions

These properties must be considered in any synthetic pathway involving this compound, particularly regarding selection of appropriate reaction conditions and protecting group strategies .

Analytical Techniques for Identification and Characterization

Several analytical techniques would be appropriate for identifying and characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - for structure confirmation and stereochemical analysis

  • Mass Spectrometry - for molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy - for functional group identification

  • High-Performance Liquid Chromatography (HPLC) - for purity determination

  • X-ray Crystallography - for absolute configuration verification

These techniques would provide complementary information confirming the identity and purity of the compound .

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